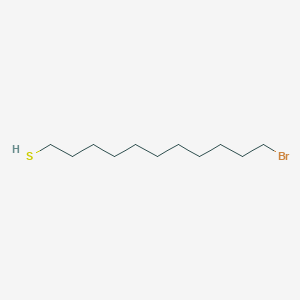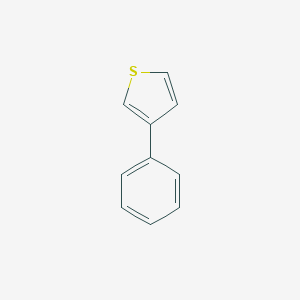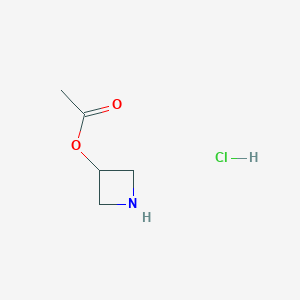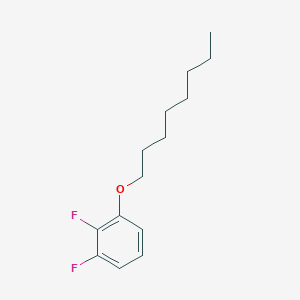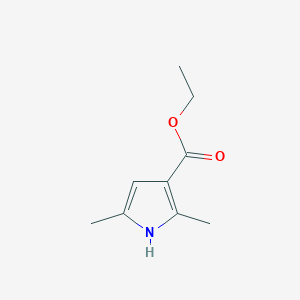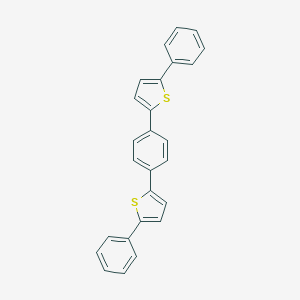
1,4-Bis(5-phenyl-2-thienyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5-phenyl-2-thienyl)benzene, commonly known as PTTP, is a conjugated molecule that belongs to the family of thiophene-based compounds. It has gained significant attention from researchers due to its unique properties and potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaic devices.
作用机制
The mechanism of action of PTTP is not yet fully understood. However, it is believed to work by interacting with the electronic structure of the material it is used in, leading to changes in its optical and electrical properties.
生化和生理效应
There is limited information available on the biochemical and physiological effects of PTTP. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a safe option for use in biological applications.
实验室实验的优点和局限性
One of the main advantages of PTTP is its excellent photophysical properties, which make it a useful tool for studying the electronic structure and properties of materials. However, one of the limitations of PTTP is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on PTTP. One potential area of study is the development of new synthesis methods that can produce PTTP with higher yields and purity. Another area of research is the exploration of PTTP's potential applications in biological imaging and sensing. Finally, there is also potential for PTTP to be used in the development of new photovoltaic devices and other optoelectronic technologies.
合成方法
The synthesis of PTTP can be achieved through several methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, the Suzuki coupling method is the most commonly used one. In this method, 5-phenyl-2-thiophenylboronic acid and 1,4-dibromo benzene are reacted in the presence of a palladium catalyst to produce PTTP.
科学研究应用
PTTP has been extensively studied for its potential applications in optoelectronics and organic semiconductors. It has been found to exhibit excellent photophysical properties, such as high fluorescence quantum yield and good thermal stability, making it a promising candidate for use in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
属性
CAS 编号 |
256342-39-9 |
|---|---|
产品名称 |
1,4-Bis(5-phenyl-2-thienyl)benzene |
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
2-phenyl-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-25(27-23)21-11-13-22(14-12-21)26-18-16-24(28-26)20-9-5-2-6-10-20/h1-18H |
InChI 键 |
MSLOGOFSUAKXGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



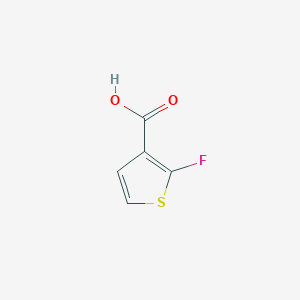
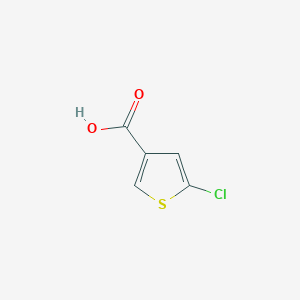
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
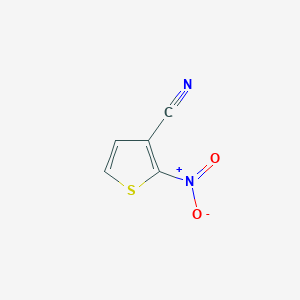
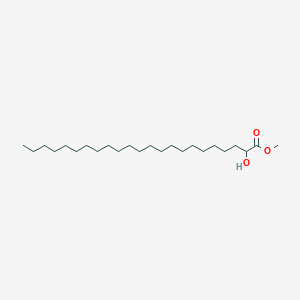


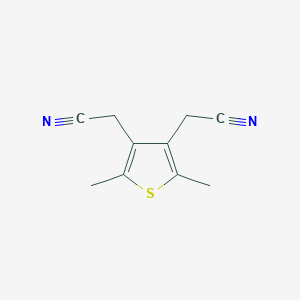
acetic acid](/img/structure/B186533.png)
